5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one
Description
5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a furan ring at position 5 and a 2-phenylethylamino substituent at position 2. The furan moiety (a heterocyclic aromatic ring) and the phenethylamine group (a common pharmacophore in bioactive molecules) suggest applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.
Phenylethyl Chain Attachment: The phenylethyl chain is introduced via Friedel-Crafts alkylation, where the phenylethyl group is attached to the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The cyclohexene ring can be reduced to cyclohexane derivatives using hydrogenation reactions.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene or cyclohexane derivatives.
Scientific Research Applications
5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexenone derivatives are widely studied due to their diverse chemical and pharmacological profiles. Below is a comparative analysis of 5-(Furan-2-yl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Cyclohexenone Derivatives
Key Observations
Substituent Effects on Reactivity and Stability The trifluoromethyl (CF₃) and chloro (Cl) groups in analogs like 3k and 5-Phenyl-3-[(3-CF₃-phenyl)amino] enhance electron-withdrawing effects, improving stability and synthetic yields (e.g., 88% for 3k).
Crystallographic and Structural Insights While the target compound lacks crystallographic data, analogs like 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one exhibit planar cyclohexenone rings, suggesting similar conformational rigidity. Software tools like SHELXL and WinGX/ORTEP are commonly used for such analyses.
Biological and Industrial Relevance Phenethylamine and aryl substituents (e.g., in the target compound and 3k) are associated with neurotransmitter mimicry or kinase inhibition . Trimethylphenyl or ethoxyimino groups (e.g., in T3D3935 ) are linked to herbicidal activity, highlighting the versatility of cyclohexenone scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
